molecular formula C24H20N2O2S B3471252 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B3471252
M. Wt: 400.5 g/mol
InChI Key: GRIOBAPYNDLTLE-UHFFFAOYSA-N
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Description

“N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been extensively studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar ring, with aromaticity estimated by the chemical shift of the ring proton . The aromaticity is due to the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be understood by analyzing the electron density distribution . The results of reduced density gradient, natural bond orbital, and Hirshfeld surface analysis can provide information on intra non-bonded interactions, charge transfer, and the type of interatomic contacts that give the largest contributions in the crystal structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined by single-crystal X-ray refinements . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for “N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide” is not available, thiazole derivatives are known to have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . Additionally, further studies could focus on improving the yield of the synthesis process and exploring the potential biological activities of these compounds .

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-28-20-14-8-13-19(15-20)21-16-29-24(25-21)26-23(27)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,22H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIOBAPYNDLTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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